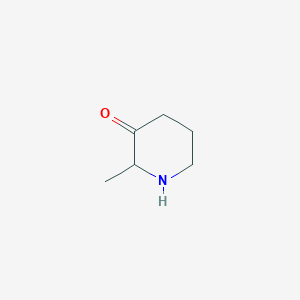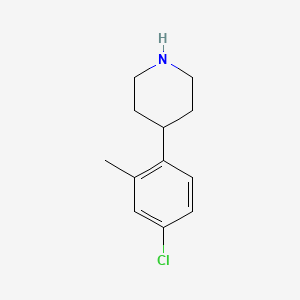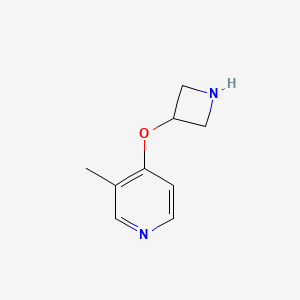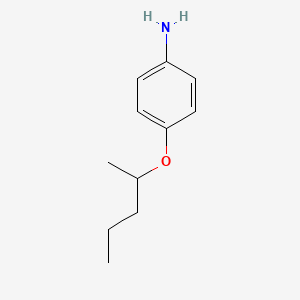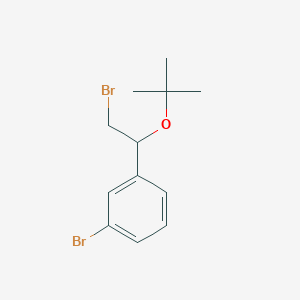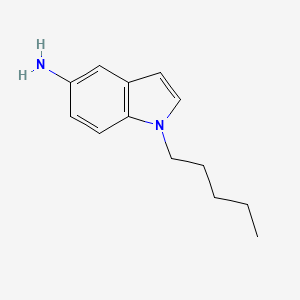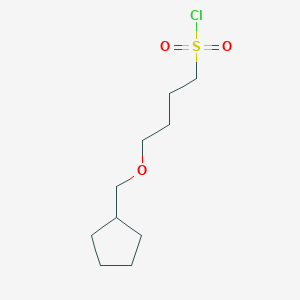
4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of 4-(Cyclopentylmethoxy)butane-1-ol with thionyl chloride (SOCl2) under controlled conditions. This reaction typically requires an inert atmosphere and a solvent such as dichloromethane to facilitate the conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) for hydrolysis and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives, which can interact with molecular targets and pathways in biological systems .
類似化合物との比較
4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a smaller molecular structure.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with different reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis.
The uniqueness of this compound lies in its cyclopentylmethoxy group, which imparts specific chemical properties and reactivity that differentiate it from other sulfonyl chlorides .
特性
分子式 |
C10H19ClO3S |
|---|---|
分子量 |
254.77 g/mol |
IUPAC名 |
4-(cyclopentylmethoxy)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c11-15(12,13)8-4-3-7-14-9-10-5-1-2-6-10/h10H,1-9H2 |
InChIキー |
RBKNEBWIXRFQNV-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)COCCCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


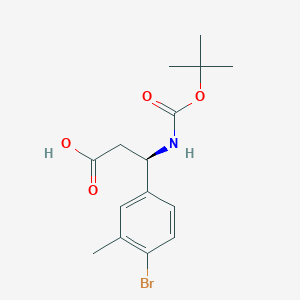
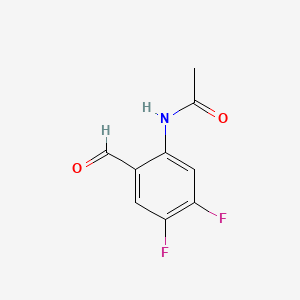
![tert-butylN-({3,7-dioxabicyclo[4.1.0]heptan-1-yl}methyl)carbamate](/img/structure/B13627562.png)
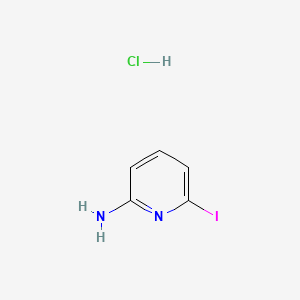
![5,5-Difluoro-9-oxa-1-azaspiro[5.5]undecanehydrochloride](/img/structure/B13627567.png)

![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]oxane](/img/structure/B13627589.png)
